3-(4-Nitrophenyl)-3-oxopropanenitrile
Overview
Description
Nitrophenyl compounds are a class of organic molecules that contain a nitro group (-NO2) attached to a phenyl group. They are used in the synthesis of various chemicals and can exhibit different properties based on their structure .
Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions. For instance, 4-nitrophenol can be reduced to 4-aminophenol . The specific reactions that “3-(4-Nitrophenyl)-3-oxopropanenitrile” undergoes are not documented in the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties for “3-(4-Nitrophenyl)-3-oxopropanenitrile” are not available in the literature I have access to.Scientific Research Applications
Bonding in Amorphous Carbon Nitride
Research on carbon nitride, aiming for a crystalline super-hard phase, resulted in an amorphous phase with significant implications for bonding interpretations and material properties. Studies suggest a predominance of double or sp2 CN bonds in high-nitrogen content films, highlighting the importance of accurate bonding characterization in developing future materials (Rodil & Muhl, 2004).
Azo Polymers for Optical Storage
The synthesis and study of azo polymers for reversible optical storage showed that cooperative motion between azo and side groups in amorphous polymers could significantly enhance photoinduced birefringence. This research opens new pathways for the development of high-performance materials for optical data storage and photonic applications (Meng et al., 1996).
Reaction of Arylmalononitriles with Nitric Acid
The study of arylmalononitriles' reaction with nitric acid revealed the formation of unique products, challenging the common understanding of dicyanomethyl group's directing properties. This research provides valuable insights into the reactivity and potential synthetic applications of nitrile-containing compounds (Suzuki et al., 1988).
Synthesis of Oxazoles
The synthesis of 2,4,5-trisubstituted oxazoles through a reaction mediated by tin(IV) chloride explores new methods in organic synthesis, emphasizing the versatility of nitrile-containing compounds in synthesizing heterocyclic structures (Selvi & Srinivasan, 2014).
Optical Properties of (Oxy)Nitride Materials
(Oxy)nitrides exhibit unique optical properties due to their structural diversity, making them suitable for various industrial applications. This comprehensive review highlights (oxy)nitrides' potential in photovoltaic, photocatalytic, and optoelectronic applications, indicating the relevance of nitride and related compounds in advancing material sciences (Xie & Hintzen, 2013).
properties
IUPAC Name |
3-(4-nitrophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPCBNFJFSXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343678 | |
Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-3-oxopropanenitrile | |
CAS RN |
3383-43-5 | |
Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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